p-Coumaric Acid vs. Caffeic and Ferulic Acid: Controlled Antioxidant Activity as a Differentiator
In a standardized head-to-head comparison, p-coumaric acid demonstrated significantly lower radical scavenging activity than its major analogs, caffeic acid and ferulic acid. This lower potency is a quantifiable differentiator when a weaker antioxidant is required to prevent pro-oxidant effects or for precise redox modulation in complex formulations [1].
| Evidence Dimension | DPPH Free Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | 204.13 ± 9.78 μg/mL |
| Comparator Or Baseline | Caffeic acid: 0.81 ± 0.09 μg/mL; trans-Ferulic acid: 3.81 ± 0.18 μg/mL |
| Quantified Difference | p-Coumaric acid is ~252-fold less active than caffeic acid and ~54-fold less active than ferulic acid in this assay. |
| Conditions | DPPH free radical scavenging assay, n=3, compared to control [1] |
Why This Matters
This data enables formulators to select p-coumaric acid specifically when a mild or controlled antioxidant response is needed, avoiding the potential pro-oxidant risks of highly reactive compounds like caffeic acid.
- [1] Bakrim, S., et al. (2022). Contribution and Interactions of Hydroxycinnamic Acids Found in Bran and Wholegrain Sorghum (Sorghum bicolor L. Moench): Effects on the Antioxidant Capacity and Inhibition of Human Erythrocyte Hemolysis. Antioxidants, 11(2), 398. View Source
